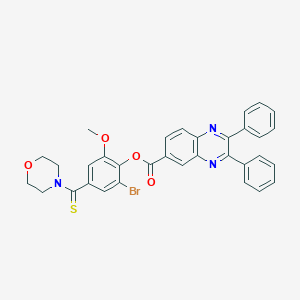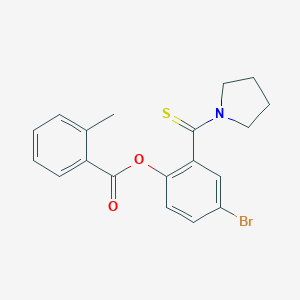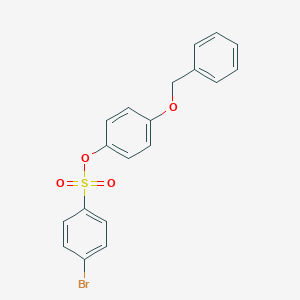
2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate, also known as BMQ, is a chemical compound that is widely used in scientific research. This compound belongs to the family of quinoxaline derivatives and has been found to exhibit several biological activities.
作用機序
The mechanism of action of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate is not fully understood. However, it has been proposed that 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate exerts its biological activities by modulating various signaling pathways in the body. 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells.
実験室実験の利点と制限
2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has also been found to exhibit potent biological activities at low concentrations. However, 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has some limitations for lab experiments. It is relatively unstable and can degrade over time. 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate is also sensitive to light and should be stored in a dark place.
将来の方向性
There are several future directions for the study of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate. One potential area of research is the development of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate derivatives with improved biological activities. Another area of research is the study of the pharmacokinetics and pharmacodynamics of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate. This will help to determine the optimal dosage and administration route for 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate. Additionally, the potential use of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate is a chemical compound that has shown promising biological activities in scientific research. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate.
合成法
The synthesis of 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate involves the reaction of 2-bromo-6-methoxy-4-nitrophenyl 2,3-diphenyl-6-quinoxalinecarboxylate with morpholine and carbon disulfide in the presence of a base. The resulting product is then reduced using hydrogen gas in the presence of a palladium catalyst to obtain 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate.
科学的研究の応用
2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-tumor, anti-inflammatory, and anti-oxidant activities. 2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has also been shown to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
製品名 |
2-Bromo-6-methoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate |
|---|---|
分子式 |
C33H26BrN3O4S |
分子量 |
640.5 g/mol |
IUPAC名 |
[2-bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C33H26BrN3O4S/c1-39-28-20-24(32(42)37-14-16-40-17-15-37)18-25(34)31(28)41-33(38)23-12-13-26-27(19-23)36-30(22-10-6-3-7-11-22)29(35-26)21-8-4-2-5-9-21/h2-13,18-20H,14-17H2,1H3 |
InChIキー |
NTHQBMSHEMCEEU-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC4=C(C=C3)N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)

![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)


![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)
